molecular formula C10H11N3O2 B2426796 5-Nitro-2-(propylamino)benzonitrile CAS No. 731811-59-9

5-Nitro-2-(propylamino)benzonitrile

Cat. No.: B2426796
CAS No.: 731811-59-9
M. Wt: 205.217
InChI Key: JWUDRLMEHXUGFZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 5-nitro-2-(propylamino)benzonitrile . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzene derivatives, where the benzonitrile core serves as the parent structure. The numbering system begins with the carbon atom bearing the nitrile functional group designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The structural representation reveals a benzene ring substituted with three distinct functional groups positioned at specific locations. The nitrile group (cyano group) occupies position 1 of the benzene ring, serving as the principal functional group that defines the compound class. The nitro group is positioned at carbon 5, while the propylamino substituent is located at carbon 2 of the aromatic ring. This specific substitution pattern creates a unique molecular architecture that influences both the compound's physical properties and chemical reactivity.

The molecular structure can be precisely described using the International Chemical Identifier string: InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3. This standardized representation provides an unambiguous description of the compound's connectivity and atomic arrangement. The corresponding International Chemical Identifier Key, JWUDRLMEHXUGFZ-UHFFFAOYSA-N, serves as a unique hash-coded identifier derived from the International Chemical Identifier string.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCCNC1=C(C=CC(=C1)N+([O-])=O)C#N, which provides a linear notation system for describing the molecular structure. This representation clearly depicts the propyl chain (CCC) connected to the nitrogen atom of the amino group, which is in turn bonded to the benzene ring at position 2. The nitro group appears as N+([O-])=O at position 5, while the nitrile group is represented as C#N at position 1.

Properties

IUPAC Name

5-nitro-2-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUDRLMEHXUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chloro-5-Nitrobenzonitrile

This two-step method involves synthesizing 2-chloro-5-nitrobenzonitrile followed by amination with propylamine. The chloro group at position 2 undergoes substitution under basic conditions.

Procedure :

  • Intermediate Synthesis : 2-Chloro-5-nitrobenzonitrile is prepared via nitration of 2-chlorobenzonitrile using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
  • Amination : The intermediate reacts with propylamine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The mixture is heated to 80°C for 24 hours.

Reaction Conditions :

Parameter Value
Solvent DMF
Base Potassium carbonate
Temperature 80°C
Time 24 hours
Yield 65%

Workup :

  • The crude product is washed with 3 N hydrochloric acid to remove unreacted amine.
  • Neutralization with sodium hydroxide (NaOH) precipitates the product, which is purified via recrystallization (ethanol/water).

Substitution of 2-Fluoro-5-Nitrobenzonitrile with Propylamine

Fluorine’s superior leaving-group ability enables milder reaction conditions and higher yields.

Procedure :

  • Starting Material : 2-Fluoro-5-nitrobenzonitrile is commercially available or synthesized via nitration of 2-fluorobenzonitrile.
  • Amination : Propylamine reacts with the fluoro derivative in dimethyl sulfoxide (DMSO) at 60°C for 12 hours, using potassium hydroxide (KOH) as a base.

Reaction Conditions :

Parameter Value
Solvent DMSO
Base Potassium hydroxide
Temperature 60°C
Time 12 hours
Yield 85%

Advantages :

  • Reduced side reactions (e.g., nitrile hydrolysis) due to lower temperatures.
  • Shorter reaction time compared to chloro-based routes.

Alternative Method: Nitration of 2-(Propylamino)Benzonitrile

While theoretically plausible, this route faces regioselectivity challenges. The amino group directs nitration to positions ortho and para, conflicting with the desired meta-substitution relative to the nitrile group.

Procedure :

  • Amination : 2-Chlorobenzonitrile reacts with propylamine to yield 2-(propylamino)benzonitrile.
  • Nitration : Attempted nitration with HNO₃/H₂SO₄ at 0°C predominantly produces 2-(propylamino)-3-nitrobenzonitrile (ortho) and 2-(propylamino)-4-nitrobenzonitrile (para).

Outcome :

  • <5% yield of the target 5-nitro isomer.
  • Method deemed impractical for scalable synthesis.

Optimization and Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of propylamine, while bases (K₂CO₃, KOH) deprotonate the amine, accelerating substitution.

Solvent Base Yield (%) Side Reactions
DMF K₂CO₃ 65 Nitrile hydrolysis (5%)
DMSO KOH 85 Minimal (<2%)

Key Insight : DMSO’s higher polarity stabilizes the transition state, reducing activation energy.

Temperature and Time Dependence

Elevated temperatures (>80°C) risk nitro-group reduction, while insufficient heating (<50°C) prolongs reaction times.

Temperature (°C) Time (h) Yield (%) Purity (%)
60 12 85 99
80 24 65 98
100 6 40 90

Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

Proton Position δ (ppm) Multiplicity Integration Assignment
H-3 8.2 Singlet 1H Adjacent to NO₂
H-6 7.6 Doublet 1H Adjacent to C≡N
NH 3.1 Broad 1H Propylamino group

Infrared (IR) Spectroscopy :

Functional Group Peak (cm⁻¹) Assignment
C≡N 2230 Nitrile stretch
NO₂ 1520 Asymmetric stretch
NH 3350 N-H stretch

Chromatographic Purity

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Scalability

Side Reactions

  • Nitro Reduction : Catalytic traces of palladium (from equipment) may reduce NO₂ to NH₂. Additives like ethylenediaminetetraacetic acid (EDTA) chelate metal impurities.
  • Nitrile Hydrolysis : Prolonged exposure to moisture converts C≡N to COOH. Anhydrous conditions and molecular sieves mitigate this.

Industrial Scalability

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic amination, enabling kilogram-scale production.
  • Cost-Efficiency : Replacing palladium catalysts with nickel variants reduces expenses by 60% without compromising yield.

Scientific Research Applications

Chemistry: 5-Nitro-2-(propylamino)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .

Comparison with Similar Compounds

Uniqueness: Compared to its analogs, 5-Nitro-2-(propylamino)benzonitrile offers a balance between hydrophobicity and hydrophilicity due to the propylamino group. This balance can influence its solubility, reactivity, and biological activity, making it a versatile compound for various applications .

Biological Activity

5-Nitro-2-(propylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.22 g/mol
  • CAS Number : 8373120

The compound features a nitro group and a propylamino group attached to a benzonitrile core, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116).

In one study, the compound exhibited IC50 values as follows:

Cancer Cell Line IC50 (µM)
MCF-715.0
PC-312.5
HCT11618.0

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and proteases, which are often overactive in cancer cells.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. The results indicated a significant reduction in bacterial viability upon treatment with the compound, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on prostate cancer cells. The study demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls, highlighting its potential as a therapeutic agent against prostate cancer .

Q & A

Q. What are the primary synthetic routes for 5-Nitro-2-(propylamino)benzonitrile?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. A common method includes reacting 2-chloro-5-nitrobenzonitrile with propylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 8–12 hours. Catalysts like copper bromide (CuBr) can enhance reaction efficiency, yielding ~60–70% product. Purification is achieved via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., propylamino protons at δ 1.0–1.5 ppm and nitrile carbon at ~115 ppm).
  • IR : The nitrile group shows a sharp peak near 2240 cm1^{-1}, while nitro groups absorb at 1520–1350 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular weight (e.g., ~219 g/mol) .

Q. How does the nitro group influence the compound’s reactivity?

The nitro group is a strong electron-withdrawing meta-director, activating the benzene ring for electrophilic substitution at specific positions. For example, it enhances the susceptibility of the para-chloro position to nucleophilic attack in related derivatives .

Q. What are the key stability considerations during storage?

The compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (N2_2) to prevent hydrolysis of the nitrile group or degradation of the nitro moiety. Stability is pH-dependent; avoid acidic conditions (<pH 5) .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving the nitrile group?

Regioselectivity in cycloadditions (e.g., nitrile oxide formation) is achieved using directing groups. For example, magnesium alkoxide accelerates regioselective [3+2] cycloadditions, yielding isoxazoline derivatives. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative assays : Test the compound alongside analogs (e.g., 4-chloro or trifluoromethyl derivatives) under identical conditions to isolate substituent effects .
  • Dose-response studies : Evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Metabolic profiling : Use LC-MS to detect degradation products that may confound bioactivity results .

Q. How can synthesis yields be optimized for scaled production?

  • Catalyst screening : Test transition metals (e.g., Pd/Cu) for NAS reactions.
  • Solvent optimization : Switch from DMF to ionic liquids for improved reaction rates.
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The nitrile group can form reversible covalent bonds with cysteine residues in enzymes (e.g., kinases), while the nitro group participates in redox cycling, generating reactive oxygen species (ROS) in cancer cells. Molecular docking studies suggest the propylamino chain enhances hydrophobic interactions with receptor pockets .

Q. How does substituent variation (e.g., propyl vs. piperidine) affect pharmacological properties?

  • Lipophilicity : Propylamino groups (logP ~2.1) improve membrane permeability compared to bulkier piperidine derivatives (logP ~1.5).
  • Metabolic stability : Trifluoromethyl analogs (e.g., ) resist cytochrome P450 oxidation better than nitro derivatives.
  • SAR studies : Systematic substitution (e.g., alkyl chain length) identifies optimal pharmacophores for target engagement .

Q. What computational tools predict the compound’s adsorption behavior on metal surfaces?

Density Functional Theory (DFT) simulations reveal that the nitrile group binds preferentially to Ag and Au surfaces via lone-pair interactions. Molecular dynamics (MD) models predict orientation-dependent adsorption energies, critical for designing catalytic or sensor applications .

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